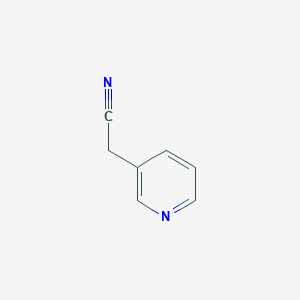

3-Pyridylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83226. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPHWUPMXHQWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884313 | |

| Record name | 3-Pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-85-2 | |

| Record name | 3-Pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridineacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y2KM9RVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-Pyridylacetonitrile: Chemical Properties, Structure, and Applications

Introduction: 3-Pyridylacetonitrile, also known as 3-(Cyanomethyl)pyridine, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its structure, which incorporates both a basic pyridine ring and a reactive nitrile group, makes it a versatile precursor for a wide range of more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its properties is essential for its effective application. This guide provides an in-depth overview of the chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound.

Chapter 1: Chemical Identity and Structure

This compound is an aromatic nitrile featuring a methylene bridge connecting a pyridine ring at the 3-position to a cyano group. This arrangement imparts a unique combination of basicity from the pyridine nitrogen and electrophilicity at the nitrile carbon, alongside the nucleophilic potential of the nitrile nitrogen and the acidity of the α-protons on the methylene group.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 6443-85-2[1] |

| IUPAC Name | 2-(pyridin-3-yl)acetonitrile |

| Molecular Formula | C₇H₆N₂[1] |

| Molecular Weight | 118.14 g/mol |

| Synonyms | 3-Pyridineacetonitrile, 3-(Cyanomethyl)pyridine, Pyridin-3-ylacetonitrile[1][2] |

| InChI Key | OIPHWUPMXHQWLR-UHFFFAOYSA-N |

| Canonical SMILES | N#CCc1cccnc1 |

| EC Number | 229-241-1 |

Chapter 2: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are fundamental to its handling, characterization, and use in reactions. It is typically a colorless to yellow liquid under standard conditions.[1][2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to very deep yellow liquid[1][2] |

| Boiling Point | 275.4 °C at 760 mmHg[1]101-109 °C at 1.5 mmHg |

| Density | 1.108 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.529 |

| Flash Point | 98.3 °C (208.9 °F) - closed cup[1] |

| pKa | 4.17 ± 0.10 (Predicted)[1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, and ketone.[1] |

| Vapor Pressure | 0.00511 mmHg at 25 °C[1] |

Note: Some databases report a melting point of 99-100 °C, which is inconsistent with its described state as a liquid at room temperature. This may be an error or refer to a specific, non-standard form of the compound.[1]

Table 3: Spectroscopic Data Summary for this compound

| Spectroscopy | Characteristic Features |

|---|---|

| ¹H NMR | Signals corresponding to the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the two methylene (-CH₂-) protons.[3][4] |

| ¹³C NMR | Signals for the five distinct carbons of the pyridine ring, one methylene carbon, and the nitrile carbon (C≡N).[5][6] |

| Infrared (IR) | A characteristic sharp, strong absorption band for the C≡N stretch, typically appearing in the 2260-2220 cm⁻¹ region.[7][8] Additional bands for aromatic C-H and C=C/C=N stretches are also present. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to its exact mass (118.05). |

Chapter 3: Synthesis and Reactivity

Experimental Protocol: Synthesis from 3-Methylpyridine

A documented industrial method for synthesizing this compound involves the high-temperature, gas-phase reaction of 3-methylpyridine (3-picoline) with cyanogen chloride.[9]

Methodology:

-

Reactor Setup: A quartz tube reactor (1 meter length, 20 mm width) is heated externally to the reaction temperature.

-

Reactant Preparation: 3-methylpyridine and cyanogen chloride are preheated separately to 550 °C.

-

Reaction: The preheated reactants are fed into the quartz tube reactor in a continuous, homogeneous flow at an hourly rate of 42.8 g (0.46 mol) of 3-methylpyridine and 7.1 g (0.12 mol) of cyanogen chloride. The reaction temperature is maintained at 680 °C.[9]

-

Quenching: The reaction mixture exiting the reactor is immediately passed through a gas washer containing a 5% aqueous sodium hydroxide solution (1.2 liters per hour) to neutralize acidic byproducts.[9]

-

Extraction: The aqueous mixture from the gas washer is extracted hourly with dichloromethane (2 liters).[9]

-

Purification: The organic phase is collected, and unreacted 3-methylpyridine and dichloromethane are removed via distillation. The final product, this compound, is purified by vacuum distillation, yielding a product with 98-99% purity.[9] The reported yield is approximately 75% based on the amount of cyanogen chloride used.[9]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

-

Nitrile Group: The cyano group can undergo various transformations. It can be hydrolyzed to form 3-pyridylacetic acid or its corresponding amide. It can also be reduced to form 2-(pyridin-3-yl)ethan-1-amine. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated towards this type of reaction.

-

Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base, generating a carbanion. This carbanion is a potent nucleophile that can be used to form new carbon-carbon bonds, a key step in building more complex molecular scaffolds.[10]

Chapter 4: Applications in Research and Drug Development

This compound is a valuable intermediate, primarily in the pharmaceutical industry, due to the prevalence of the pyridine moiety in biologically active compounds.[2]

-

Precursor to Phosphodiesterase-4 (PDE4) Inhibitors: One of its most significant applications is in the synthesis of inhibitors for phosphodiesterase-4 (PDE4).[11][12] PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[12][13] this compound provides the core pyridyl structure onto which other functional groups and ring systems are built to create potent and selective PDE4 inhibitors.[14][15]

-

General Heterocyclic Synthesis: It serves as a starting material for a variety of substituted pyridines and fused heterocyclic systems like naphthyridines. The ability to functionalize the molecule at the methylene bridge, the nitrile group, and the pyridine ring makes it a versatile tool for creating libraries of compounds for drug screening.

Chapter 5: Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. It is classified as an irritant and a combustible liquid.

Table 4: GHS Hazard Information for this compound

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |

Handling and Storage Recommendations:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at a temperature of 2-8°C.

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam). It is classified as a combustible liquid.

This compound is a compound of significant utility in the fields of chemical research and pharmaceutical development. Its well-defined physicochemical properties, coupled with the dual reactivity of its pyridine and nitrile functionalities, establish it as a preferred intermediate for constructing complex heterocyclic molecules. The detailed synthesis protocols and a clear understanding of its applications, particularly in the development of PDE4 inhibitors, underscore its importance. Adherence to strict safety and handling guidelines is mandatory to ensure its safe and effective use in the laboratory and in scaled-up production environments.

References

- 1. This compound|lookchem [lookchem.com]

- 2. CAS 6443-85-2: 3-Pyridineacetonitrile | CymitQuimica [cymitquimica.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(6443-85-2) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Advances in the Development of Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 3-Pyridylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylacetonitrile, a versatile heterocyclic building block, holds significant importance in medicinal chemistry and pharmaceutical development. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and explores its applications as a key intermediate in the synthesis of various biologically active compounds. Particular focus is given to its role in the development of phosphodiesterase-4 (PDE4) inhibitors and other notable derivatives.

Core Properties of this compound

This compound, also known as 3-(Cyanomethyl)pyridine, is a colourless to pale yellow liquid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6443-85-2 | [1][2] |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Boiling Point | 101-109 °C at 1.5 mmHg | [2][3] |

| Density | 1.108 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.529 | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Solubility | Soluble in alcohol, ether, and ketone. Insoluble in water. | [2][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 3-methylpyridine with cyanogen chloride at high temperatures.

Experimental Protocol

Materials:

-

3-methylpyridine (picoline)

-

Cyanogen chloride

-

5% aqueous sodium hydroxide solution

-

Dichloromethane

Equipment:

-

Quartz tube reactor (1 meter long, 20 mm wide)

-

Heating apparatus capable of reaching 680 °C

-

Homogeneous flow feeding system

-

Gas washer

-

Extraction apparatus

-

Distillation apparatus

Procedure: [4]

-

Preheat the quartz tube reactor to a reaction temperature of 680 °C.

-

Separately preheat 3-methylpyridine and cyanogen chloride to 550 °C.

-

Introduce the preheated reactants into the quartz tube in a homogeneous flow at a rate of 42.8 grams (0.46 mole) of 3-methylpyridine and 7.1 grams (0.12 mole) of cyanogen chloride per hour.

-

The reaction mixture exiting the reactor is immediately passed through a gas washer containing 1.2 liters of 5% aqueous sodium hydroxide solution per hour to neutralize acidic byproducts.

-

The aqueous mixture from the gas washer is then extracted with 2 liters of dichloromethane per hour.

-

The organic phase is collected and subjected to distillation to recover the dichloromethane and any unreacted 3-methylpyridine.

-

The final product, this compound, is obtained with a purity of 98-99%. The reported yield is approximately 75% based on the amount of cyanogen chloride used.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its pyridine ring and reactive nitrile group make it a valuable scaffold for generating molecular diversity.

Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of this compound is in the preparation of 1,7-naphthyridine derivatives, which have been identified as potent inhibitors of phosphodiesterase-4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Versatile Precursor to Bioactive Molecules

The reactivity of the methylene group in this compound allows for its use in various condensation reactions. For instance, it can react with nitrobenzene analogues to produce oximes, which are precursors to other biologically active compounds.[5] The pyridine moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and act as a bioisostere for other functional groups, influencing properties like solubility and metabolic stability.

Role in the Synthesis of Other Therapeutics

The pyridine scaffold, for which this compound is a key building block, is present in a wide range of drugs. Pyridine derivatives have shown promise as anti-malarial agents, with some compounds exhibiting high efficacy against chloroquine-resistant strains of Plasmodium falciparum.[6] Furthermore, derivatives such as furo[2,3-b]pyridines have been investigated for their anticancer properties, showing cytotoxic activity against breast cancer cell lines.[7]

Logical Relationship Diagram

References

- 1. lookchem.com [lookchem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 6443-85-2 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Safety of 3-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 3-Pyridylacetonitrile (CAS No: 6443-85-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to strict safety protocols is paramount when handling this chemical to mitigate potential risks. This document summarizes critical data from Safety Data Sheets (SDS) and other technical sources to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to pale yellow liquid or solid, depending on purity and temperature.[2] It is soluble in polar organic solvents like alcohol, ether, and ketone, but insoluble in water.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 101-109 °C at 1.5 mmHg | [3][5][6][7] |

| Melting Point | 99-100 °C | [1][3][7] |

| Density | 1.108 g/mL at 25 °C | [5][6] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.529 | [5][6] |

| Water Solubility | Insoluble | [1][3][4] |

| Storage Temperature | 2-8°C | [1][3][5][6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram | References |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 | [4][5][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 | [4][5][6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | Danger | GHS06 | [8] |

Note: The acute toxicity classification is based on data for the closely related isomer, 2-pyridylacetonitrile, and should be considered indicative for this compound in the absence of specific data.

Toxicological Information

Table 3: Acute Toxicity Data for 2-Pyridylacetonitrile (Isomer)

| Route | Species | Value | Reference |

| Oral | Rat | LD50: 166 mg/kg | [7] |

| Dermal | Rat | LD50: 68 mg/kg | [7] |

Due to the nitrile group, there is a potential for the release of hydrogen cyanide upon combustion or in acidic conditions.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the determination of the physical and chemical properties listed in Table 1 follows standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) for chemical testing. For instance, flash point determination is typically conducted using a closed-cup tester.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[5][6][10]

-

Hand Protection: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not offer sufficient protection for prolonged contact.[11] Always check the manufacturer's glove compatibility chart.

-

Skin and Body Protection: A lab coat, and for larger quantities, chemical-resistant aprons or suits may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.[5]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][11] The recommended storage temperature is between 2-8°C.[1][3][5][6][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of an emergency.

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in section 5.1. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[11] Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

This compound is a combustible liquid.[5][6]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[9]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system. It should be treated as hazardous waste.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. 3-Pyridineacetonitrile Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 3-Pyridineacetonitrile | 6443-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. empbiotech.com [empbiotech.com]

- 7. aksci.com [aksci.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pyridineacetonitrile | 6443-85-2 | TCI Deutschland GmbH [tcichemicals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Pyridylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Pyridylacetonitrile, a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the acetonitrile moiety.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.60 | d | ~4.8 | H-6 |

| ~8.55 | s | - | H-2 |

| ~7.80 | dt | ~7.8, 1.8 | H-4 |

| ~7.35 | dd | ~7.8, 4.8 | H-5 |

| ~3.80 | s | - | -CH₂- |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data.[1]

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | C-6 |

| ~148.0 | C-2 |

| ~136.0 | C-4 |

| ~129.0 | C-3 |

| ~123.5 | C-5 |

| ~117.5 | -C≡N |

| ~22.0 | -CH₂- |

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its aromatic and nitrile functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2250 | Strong | C≡N stretch (nitrile) |

| ~1600, 1580, 1480, 1420 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1425 | Medium | -CH₂- scissoring |

| ~700-800 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

| m/z | Relative Intensity (%) | Proposed Fragment Assignment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 117 | ~80 | [M-H]⁺ |

| 91 | ~40 | [M-HCN]⁺ |

| 78 | ~30 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | ~25 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.

IR Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Solubility of 3-Pyridylacetonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Pyridylacetonitrile in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound. This information is crucial for applications in chemical synthesis, purification, formulation, and analytical method development.

Qualitative Solubility Profile

This compound, a heterocyclic aromatic compound, exhibits a range of solubilities in organic solvents, primarily governed by the polarity of both the solute and the solvent. The presence of a polar pyridine ring and a cyano group, combined with a nonpolar methylene bridge and aromatic character, results in a nuanced solubility profile.

General solubility information indicates that this compound is soluble in alcohols, ethers, and ketones, while being insoluble in water.[1][2] This suggests a preference for polar aprotic and polar protic solvents over highly nonpolar or aqueous environments. The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents like alcohols.[3] The polar nature of the nitrile group also enhances its solubility in polar solvents.[4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ability to act as a hydrogen bond acceptor with the solvent's hydroxyl group enhances solubility.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble | The polar nature of the pyridine and nitrile groups allows for favorable dipole-dipole interactions with these solvents.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the polar parts of the this compound molecule.[1] |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents can dissolve a wide range of organic compounds, including those with moderate polarity. |

| Aromatic | Toluene | Moderately Soluble to Soluble | The aromatic ring of toluene can engage in π-π stacking interactions with the pyridine ring of this compound. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the polar solute limits solubility. |

| Aqueous | Water | Insoluble | The nonpolar aspects of the molecule outweigh the polar groups' ability to form hydrogen bonds with water, leading to low aqueous solubility.[1][2] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[5][6][7] The following protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[5] This typically requires 24 to 72 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container to remove all undissolved solid particles.[5]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Intermolecular forces governing solubility.

References

- 1. This compound CAS#: 6443-85-2 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Commercial Availability of 3-Pyridylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and commercial availability of 3-Pyridylacetonitrile (CAS No. 6443-85-2), a key building block in the development of various pharmaceutical compounds. This document offers detailed experimental protocols for its synthesis, presents quantitative data in structured tables for easy comparison, and visualizes key reaction pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [3][4] |

| Melting Point | 99-100 °C | [2] |

| Boiling Point | 101-109 °C at 1.5 mmHg | [3] |

| Density | 1.108 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.529 (lit.) | [3] |

| Flash Point | 98 °C (closed cup) | [3] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and ketone | [2] |

| pKa | 4.17 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the scale of the synthesis, available reagents, and desired purity. Below are detailed protocols for two common laboratory-scale synthesis methods.

Method 1: Cyanation of 3-(Chloromethyl)pyridine

This is a straightforward nucleophilic substitution reaction where the chlorine atom in 3-(chloromethyl)pyridine is displaced by a cyanide group.

References

Reactivity of the Nitrile Group in 3-Pyridylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylacetonitrile is a versatile bifunctional molecule featuring a pyridine ring and a nitrile group. This unique combination of a basic heterocyclic aromatic ring and a reactive cyano group makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The electron-withdrawing nature of the pyridine ring influences the reactivity of the adjacent methylene and nitrile groups, opening up a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, focusing on key reactions such as hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in drug discovery and development.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) in this compound is a key functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and heterocycles. The primary modes of reactivity of the nitrile group include nucleophilic addition to the electrophilic carbon atom and reactions involving the activated methylene group adjacent to both the pyridine ring and the nitrile.

Hydrolysis to 3-Pyridylacetic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid provides a direct route to 3-pyridylacetic acid, an important intermediate in the synthesis of various pharmaceuticals. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A mixture of this compound and a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in water is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and neutralized to precipitate the 3-pyridylacetic acid.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | Conc. HCl | Water | Reflux | 5 hours | >88%[1] |

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an intermediate that, after protonation, gives the amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in a separate workup step to afford the carboxylic acid. A quantitative yield has been reported for the conversion of 2-(pyridin-3-yl)acetic acid hydrochloride to 2-(pyridin-3-yl)acetic acid using potassium hydroxide in ethanol[2].

Experimental Protocol: Base-Catalyzed Hydrolysis of 2-(pyridin-3-yl)acetic acid hydrochloride

To a suspension of 2-(pyridin-3-yl)acetic acid hydrochloride (13.2 g, 75.6 mmol) in ethanol (100 mL), a 0.5 M solution of potassium hydroxide in ethanol (150 mL) is slowly added. The reaction mixture is stirred until it becomes homogeneous and then filtered to remove the potassium chloride precipitate. The filtrate is concentrated and dried to yield 2-(pyridin-3-yl)acetic acid (10.6 g, quantitative yield)[2].

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 2-(pyridin-3-yl)acetic acid hydrochloride | 0.5 M KOH | Ethanol | Room Temperature | Not Specified | Quantitative[2] |

Reduction to 2-(3-Pyridyl)ethylamine

The reduction of the nitrile group in this compound to a primary amine yields 2-(3-pyridyl)ethylamine, a valuable intermediate for the synthesis of various biologically active compounds. This transformation is typically achieved through catalytic hydrogenation.

Raney nickel is a widely used catalyst for the hydrogenation of nitriles due to its high activity and relatively low cost[3]. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, often with the addition of ammonia to suppress the formation of secondary and tertiary amines.

Experimental Protocol: Raney Nickel Catalyzed Reduction

A general procedure for the preparation of Raney Nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution[4]. For the reduction, a suspension of this compound and Raney nickel in a solvent like methanol, often with the addition of ammonia, is subjected to a hydrogen atmosphere at a specified pressure and temperature. The reaction progress is monitored by techniques such as GC-MS. After the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate.

| Reactant | Catalyst | Solvent | Additive | Pressure | Temperature | Time | Yield |

| This compound | Raney Nickel | Methanol | Ammonia | Not Specified | Not Specified | Not Specified | Not Specified |

Note: While Raney Nickel is a standard catalyst for this transformation, specific quantitative data for the reduction of this compound was not available in the searched literature.

Cycloaddition Reactions

The nitrile group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions, providing a route to various heterocyclic systems.

1,3-Dipolar cycloaddition reactions of the nitrile group with 1,3-dipoles such as organic azides and nitrile oxides can lead to the formation of five-membered heterocycles like tetrazoles and oxadiazoles, respectively[3][5]. These reactions are valuable for the synthesis of compounds with potential biological activity. The regioselectivity of these cycloadditions can be influenced by substituents on both the nitrile and the 1,3-dipole[6].

General Reaction Scheme: [3+2] Cycloaddition

Caption: General scheme of a [3+2] cycloaddition reaction.

Note: Specific experimental protocols and yields for cycloaddition reactions of this compound were not found in the provided search results. The information remains general to the reactivity of nitriles.

Application in Drug Synthesis: The Case of Abiraterone

This compound is a key precursor in some synthetic routes to Abiraterone, a drug used in the treatment of prostate cancer[7][8][9]. Although not a direct cycloaddition or simple functional group transformation of the nitrile, its derivatives are crucial for constructing the pyridine-containing side chain of the final drug molecule. One common strategy involves the conversion of a derivative of this compound to diethyl(3-pyridyl)borane, which then participates in a Suzuki coupling reaction[8][10].

Synthetic Workflow: Abiraterone Synthesis Intermediate

Caption: Simplified workflow for an Abiraterone intermediate.

Experimental Analysis and Monitoring

The progress of the reactions involving this compound can be effectively monitored using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the conversion of this compound to its products, such as 3-pyridylacetic acid[11]. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer) and UV detection can be employed to separate the starting material, intermediates, and the final product, allowing for quantitative analysis of the reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, such as the product of the reduction reaction, 2-(3-pyridyl)ethylamine, GC-MS is an excellent analytical method[2]. It provides both separation and identification of the components in the reaction mixture.

-

Spectroscopic Methods (FTIR and NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic nitrile peak (around 2250 cm⁻¹) and the appearance of new functional group peaks, such as the broad O-H and C=O stretches of a carboxylic acid or the N-H stretches of an amine. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation and purity assessment of the final products.

Experimental Workflow: Reaction Monitoring and Product Analysis

Caption: A typical workflow for chemical synthesis and analysis.

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. Pyridine-containing compounds are known to interact with various biological targets. For instance, some pyridine derivatives have been investigated as anti-malarial agents, targeting enzymes like dihydrofolate reductase[12]. Other derivatives have shown potential as anticancer agents by interacting with key cellular signaling pathways[13]. The structural modifications made possible by the reactivity of the nitrile group in this compound allow for the generation of diverse libraries of compounds for screening against various biological targets.

Logical Relationship: From Precursor to Biological Activity

Caption: Logical flow from a precursor to a lead compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, owing to the rich chemistry of its nitrile group. The ability to readily convert the nitrile to a carboxylic acid or a primary amine, coupled with its potential to participate in cycloaddition reactions, provides access to a wide array of functionalized pyridine derivatives. This guide has provided an in-depth overview of these key transformations, including experimental considerations and analytical methods for reaction monitoring. The utility of this compound as a building block in the synthesis of complex molecules like Abiraterone underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and new biologically active molecules.

References

- 1. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. DIETHYL(3-PYRIDYL)BORANE synthesis - chemicalbook [chemicalbook.com]

- 11. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Versatility of 3-Pyridylacetonitrile: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of approved drugs featuring these core structures. Their unique physicochemical properties, including their ability to engage in various non-covalent interactions and their metabolic stability, make them privileged scaffolds in the design of novel therapeutic agents. Among the vast array of heterocyclic building blocks, 3-pyridylacetonitrile stands out as a versatile and highly valuable synthon. Its pyridine ring offers a key hydrogen bond acceptor and a site for metabolic modification, while the reactive nitrile group and adjacent methylene bridge provide a gateway for a diverse range of chemical transformations. This technical guide delves into the core utility of this compound as a pivotal starting material and intermediate in the synthesis of complex bioactive molecules, with a focus on its application in the development of pharmaceuticals. We will explore its reactivity, showcase its role in the synthesis of key drug classes through detailed experimental protocols, and present quantitative data to inform synthetic strategies.

Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid or solid with a molecular formula of C₇H₆N₂.[1] Its structure, featuring a pyridine ring at the 3-position of an acetonitrile moiety, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the pyridine ring and the cyano group acidifies the α-protons of the methylene bridge, making it susceptible to deprotonation by a variety of bases. This carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. The nitrile group itself can undergo hydrolysis, reduction, or participate in cycloaddition reactions, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6443-85-2 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Boiling Point | 101-109 °C at 1.5 mmHg | [1] |

| Density | 1.108 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.529 | [1] |

Key Synthetic Transformations and Applications

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic systems. This section will explore its application in the construction of key pharmacophores, including 1,7-naphthyridines, and its relevance in the synthesis of notable drugs such as Nevirapine and Chlorphenamine.

Synthesis of 1,7-Naphthyridine Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a central role in inflammation.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.[2] This mechanism makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

This compound and its derivatives are key building blocks in the synthesis of 1,7-naphthyridines, a class of potent PDE4 inhibitors. A notable example is the synthesis of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, a clinical candidate for COPD.[3][4] A scalable synthesis of a similar 1,7-naphthyridine derivative has been reported starting from 2-cyano-3-methylpyridine, a close structural analog of this compound.[5]

Experimental Protocol: Synthesis of a 1,7-Naphthyridine Precursor

This protocol is adapted from a scalable synthesis of a 1,7-naphthyridine derivative and illustrates the general strategy.[5]

Step 1: Condensation and Cyclization

A mixture of a this compound derivative, an appropriate Michael acceptor (e.g., an acrylate), and a suitable base (e.g., sodium ethoxide) in a solvent like ethanol is heated to reflux. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield the 1,7-naphthyridine core.

Step 2: Functionalization

The resulting 1,7-naphthyridine can be further functionalized. For instance, a halogenated derivative can undergo Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce various substituents at specific positions of the naphthyridine ring.

Table 2: Representative Yields for 1,7-Naphthyridine Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2-Cyano-3-methylpyridine, Cyclohexane-1,4-dicarboxylic acid dimethyl ester | 1. Base (e.g., NaH), Solvent (e.g., Toluene), Heat; 2. Acidic workup | Dihydro-1,7-naphthyridine intermediate | ~70-80 | [5] |

| 2 | Dihydro-1,7-naphthyridine intermediate | Oxidation (e.g., DDQ or air) | 1,7-Naphthyridine derivative | >90 | [5] |

| 3 | Halogenated 1,7-naphthyridine, 3-Fluorophenylboronic acid | Pd catalyst, Base, Solvent, Heat (Suzuki Coupling) | 8-(3-Fluorophenyl)-1,7-naphthyridine derivative | ~85 | [5] |

Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling cascade.

Caption: PDE4 signaling pathway and its inhibition.

Role in the Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6] A key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline (CAPIC).[7] While various routes to CAPIC exist, a plausible synthetic pathway can be envisioned starting from this compound, highlighting its potential as a foundational building block.

Proposed Synthetic Workflow for a Nevirapine Precursor

Caption: Synthetic workflow for a Nevirapine precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC) Precursor

A multi-step synthesis starting from commodity chemicals has been developed for a precursor to CAPIC, 2-bromo-4-methylnicotinonitrile.[2] This process involves the condensation of acetone and malononitrile, followed by reaction with DMF-DMA and subsequent cyclization with HBr.[2] A similar strategy could be adapted using this compound as a starting point.

Table 3: Yields for the Synthesis of a CAPIC Precursor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Acetone, Malononitrile | Aluminum oxide | Isopropylidenemalononitrile | 94 | [2] |

| 2 | Isopropylidenemalononitrile, DMF-DMA | Acetic anhydride, 95 °C | Enamine intermediate | >93 | [2] |

| 3 | Enamine intermediate | HBr, Acetic acid | 2-Bromo-4-methylnicotinonitrile | High | [2] |

| 4 | 2-Halonicotinonitrile | Reduction (e.g., catalytic hydrogenation) | 2-Halo-3-aminomethyl-4-methylpyridine | Variable | - |

| 5 | 2-Halo-3-aminomethyl-4-methylpyridine | Hofmann rearrangement or similar | 2-Chloro-3-amino-4-picoline (CAPIC) | Variable | [8] |

Application in the Synthesis of Chlorphenamine

Chlorphenamine is a first-generation antihistamine used to treat allergic conditions.[9] Its synthesis involves the coupling of a substituted phenylacetonitrile with a pyridine derivative. While the classical synthesis starts from 4-chlorophenylacetonitrile and 2-chloropyridine, a variation utilizing a this compound derivative is conceivable, demonstrating the versatility of this building block in accessing diverse pharmacophores.

Experimental Protocol: Synthesis of a Chlorphenamine Intermediate

The core of the Chlorphenamine synthesis involves the alkylation of a phenylacetonitrile derivative.[9]

Step 1: Arylation of Pyridine Acetonitrile

A solution of a substituted phenyl halide (e.g., 4-chlorobromobenzene) is reacted with a pyridylacetonitrile in the presence of a strong base such as sodium amide in an inert solvent like toluene. This reaction forms the key carbon-carbon bond.

Step 2: Alkylation

The resulting intermediate is then alkylated with 2-dimethylaminoethyl chloride, again in the presence of a strong base, to introduce the dimethylaminoethyl side chain.

Step 3: Decarboxylation

The final step involves the hydrolysis and decarboxylation of the nitrile group to yield Chlorphenamine.

Table 4: Representative Yields for Chlorphenamine Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | p-Chlorophenylacetonitrile, 2-Chloropyridine | Sodium amide, Toluene | 4-Chlorophenyl(2-pyridyl)acetonitrile | 95 | [10] |

| 2 | 4-Chlorophenyl(2-pyridyl)acetonitrile, 2-Dimethylaminochloroethane | Sodium amide | γ-(4-Chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | High | [9] |

| 3 | γ-(4-Chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | Hydrolysis and Decarboxylation | Chlorphenamine | High | [9] |

Other Important Reactions of this compound

Beyond its use in the synthesis of specific drug molecules, this compound is a valuable substrate for a variety of fundamental organic reactions that lead to diverse heterocyclic scaffolds.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[11][12] This reaction is a powerful tool for the construction of five- to eight-membered rings and macrocycles.[13] this compound can be elaborated into a dinitrile precursor, which can then undergo Thorpe-Ziegler cyclization to generate novel fused heterocyclic systems.

Logical Workflow for Thorpe-Ziegler Reaction

Caption: Thorpe-Ziegler reaction workflow.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[14][15] this compound can serve as the activated nitrile component in this reaction, leading to the formation of 2-amino-3-(pyridin-3-yl)thiophenes, which are valuable intermediates for further synthetic elaboration.

Conclusion

This compound is a remarkably versatile and economically important heterocyclic building block in modern organic synthesis and drug discovery. Its unique reactivity, stemming from the interplay between the pyridine ring and the acetonitrile moiety, allows for its facile incorporation into a wide array of complex molecular architectures. As demonstrated in this guide, this compound serves as a key precursor in the synthesis of important pharmaceutical agents, including potent PDE4 inhibitors for inflammatory diseases, the antiretroviral drug Nevirapine, and the antihistamine Chlorphenamine. Furthermore, its utility in fundamental synthetic transformations such as the Thorpe-Ziegler and Gewald reactions opens up avenues for the discovery of novel heterocyclic scaffolds. For researchers and professionals in the field of drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of the next generation of therapeutic agents.

References

- 1. This compound 98 6443-85-2 [sigmaaldrich.com]

- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. researchgate.net [researchgate.net]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 10. 2-AMINO-3-CHLORO-4-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Pyridylacetonitrile: A Technical Guide to its Applications in Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylacetonitrile, a key heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique chemical structure, featuring a pyridine ring and a reactive nitrile group, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, offering insights into its role in the development of novel therapeutics, detailed experimental protocols for key synthetic transformations, and a quantitative overview of the biological activities of its derivatives. The pyridine moiety is a prevalent feature in numerous FDA-approved drugs, highlighting the significance of pyridyl-containing intermediates like this compound in medicinal chemistry.[1]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 6443-85-2 | [2] |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Boiling Point | 101-109 °C/1.5 mmHg | [2] |

| Density | 1.108 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.529 | [2] |

| Storage Temperature | 2-8°C | [2] |

Core Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are instrumental in the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammatory diseases, and infectious diseases.

Anticancer Agents

Derivatives of 3-cyanopyridine, which can be synthesized from this compound, have demonstrated significant potential as anticancer agents by inhibiting various biological targets.[3]

The pyridine scaffold is a common feature in many kinase inhibitors. While a direct synthesis of the CDK4/6 inhibitor Abemaciclib from this compound is not the primary manufacturing route, the structural similarity of its aminopyrimidine core highlights the relevance of pyridylacetonitrile-derived intermediates in the design of such inhibitors. The general approach often involves the synthesis of a substituted aminopyridine which is then coupled with other heterocyclic fragments.

CDK4/6 Signaling Pathway in Cancer

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[4] CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of E2F transcription factors and inducing G1 cell cycle arrest.[4][5]

3-Cyanopyridine derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of 3-Cyanopyridine Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 7h | MCF-7 (Breast Cancer) | 1.89 | [6] |

| 8f | MCF-7 (Breast Cancer) | 1.69 | [6] |

| 7b | PC-3 (Prostate Cancer) | 3.60 | [7] |

| 4k | PC-3 (Prostate Cancer) | 21.2 (nM) | [7] |

| 9a | NFS-60 (Murine Myeloid Leukemia) | 2.0 | [8] |

| 4c | HepG-2 (Liver Cancer) | N/A | [9] |

| 4f | PC-3 (Prostate Cancer) | N/A | [9] |

Anti-inflammatory Agents

This compound is a valuable precursor for the synthesis of compounds that inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

PDE4 Signaling Pathway in Inflammation

PDE4 enzymes degrade cAMP, a second messenger that mediates anti-inflammatory responses. By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of anti-inflammatory genes.

Quantitative Data: PDE4 Inhibitory Activity of Pyridine Derivatives

| Compound | PDE Isoform | IC₅₀ (µM) | Reference |

| 9e | PDE4B | 0.32 | [4] |

| 9e | PDE4D | 2.5 | [4] |

| 2a | PDE4 | N/A | [10] |

| If | PDE4B | 1.7 | [11] |

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of important intermediates and final compounds derived from this compound and related structures.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates for a variety of bioactive compounds.

Experimental Workflow: One-pot Synthesis of 2-Amino-3-cyanopyridines

Protocol:

A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is heated under stirring at 100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and ethanol is added. The solid product is collected by filtration, washed with ethanol, and dried.

Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides efficient access to 2-aminothiophenes. This protocol is adapted for the synthesis of a 3-aminothieno[2,3-b]pyridine derivative, a key scaffold in medicinal chemistry.

Protocol:

To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added. The resulting mixture is stirred for 30–40 minutes at room temperature. Another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) is then added, and the mixture is stirred for an additional 1–2 hours at room temperature. The precipitate is filtered, washed with water and ethanol, and dried to yield the 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Conclusion

This compound stands as a privileged scaffold in the realm of medicinal chemistry and organic synthesis. Its inherent reactivity and structural versatility have enabled the development of a multitude of bioactive compounds with potential applications in treating cancer, inflammation, and other diseases. The synthetic routes and protocols detailed in this guide, along with the quantitative biological data, underscore the continued importance of this compound as a key building block for the discovery and development of novel therapeutics. Further exploration of its chemical space is poised to uncover new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, solidifying its role in the future of drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

3-Pyridylacetonitrile: A Core Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylacetonitrile, a versatile pyridine derivative, has emerged as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its unique chemical reactivity, stemming from the activated methylene group adjacent to the electron-withdrawing nitrile and pyridine functionalities, allows for its elaboration into complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor in medicinal chemistry, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways. The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and this compound serves as a valuable starting point for accessing this chemical space.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Appearance | Colorless to very deep yellow liquid | [3] |

| Boiling Point | 101-109 °C at 1.5 mmHg | [2] |

| Density | 1.108 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.529 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

An efficient synthesis of this compound is critical for its widespread application. One common laboratory-scale preparation involves the hydrolysis of a related precursor.

Experimental Protocol: Synthesis from 3-Pyridylacetic Acid Hydrochloride